3-Thienyl dimethyldithiocarbamate

Description

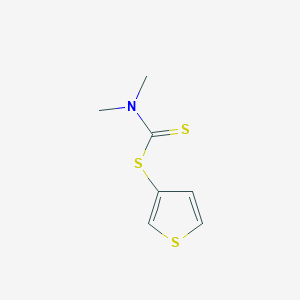

3-Thienyl dimethyldithiocarbamate is a dithiocarbamate derivative characterized by a thiophene (3-thienyl) substituent. Dithiocarbamates are organosulfur compounds with the general formula (R2NCS2<sup>−</sup>), where the thiol groups confer unique reactivity and coordination properties.

Synthesis of such compounds typically involves reacting amines with carbon disulfide under basic conditions. For example, tetrachloromonospirophosphazene derivatives (e.g., compound 1 in ) react with carbazolyldiamines to form dispirophosphazenes, analogous to dithiocarbamate syntheses . Elemental analyses of related dithiocarbamates show close agreement (±0.28%) with theoretical values, ensuring purity .

Properties

Molecular Formula |

C7H9NS3 |

|---|---|

Molecular Weight |

203.4g/mol |

IUPAC Name |

thiophen-3-yl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C7H9NS3/c1-8(2)7(9)11-6-3-4-10-5-6/h3-5H,1-2H3 |

InChI Key |

SBHXHHFCPGGXCY-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)SC1=CSC=C1 |

Canonical SMILES |

CN(C)C(=S)SC1=CSC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Toxicological Contrasts

- Coordination Chemistry : 3-Thienyl derivatives may form stable complexes with transition metals due to the thiophene’s electron-rich structure, whereas ziram’s zinc center is critical for its fungicidal activity .

- Solubility and Reactivity : Sodium and potassium salts (NaDMDC, K-DMDC) exhibit high water solubility, enabling agricultural and environmental applications (e.g., heavy metal precipitation ). In contrast, 3-thienyl derivatives are likely less soluble, favoring organic-phase reactions.

- Toxicity Mechanisms : Ziram and NaDMDC inhibit UPS activity, disrupting protein degradation and causing neurotoxicity . The 3-thienyl variant’s toxicity remains unstudied but may differ due to altered bioavailability.

Preparation Methods

Preparation of 3-Thienylmagnesium Bromide

3-Bromothiophene is reacted with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction typically proceeds at reflux (65–70°C) for 2–3 hours, yielding 3-thienylmagnesium bromide. The success of this step hinges on strict exclusion of moisture and oxygen to prevent hydrolysis or oxidation.

Reaction with Carbon Disulfide and Dimethylamine

The Grignard reagent is subsequently treated with carbon disulfide (CS₂) at low temperatures (−10°C to 0°C) to form a thiocarbonate intermediate. Quenching this intermediate with dimethylamine in a controlled manner generates the dithiocarbamate product. The reaction sequence is summarized as follows:

The crude product is purified via recrystallization from ethanol/water mixtures, yielding this compound as a pale yellow solid.

Alternative Routes via Dithiocarbamate Salts

Alkylation of Sodium Dimethyldithiocarbamate

Sodium dimethyldithiocarbamate (NaS₂CN(CH₃)₂) can serve as a precursor when reacted with 3-bromothiophene under phase-transfer conditions. This method employs tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (water/dichloromethane). The reaction proceeds at 40–50°C for 6–8 hours, achieving moderate yields (50–60%).

Direct Amination of Thiophenethiols

Although less common, thiophenethiol derivatives can react with dimethylamine and CS₂ under high-pressure conditions. This one-pot method requires elevated temperatures (80–100°C) and autoclave equipment, limiting its practicality compared to Grignard-based approaches.

Mechanistic Considerations and Challenges

Stability of Intermediates

The thiocarbonate intermediate formed during the Grignard method is highly sensitive to hydrolysis. Side reactions, such as the formation of thiophene disulfides, may occur if moisture is present. Analytical studies using NMR and IR spectroscopy confirm the integrity of the dithiocarbamate group post-synthesis, with characteristic S–C–N stretching vibrations observed at 1,465 cm.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance the reactivity of the Grignard reagent, while lower temperatures (−10°C) minimize CS₂ dimerization. Conversely, higher temperatures during the amination step favor faster kinetics but risk decomposition of the dithiocarbamate product.

Analytical Characterization

Spectroscopic Data

-

NMR (CDCl₃) : Signals at δ 7.21 (dd, J = 5.1 Hz, 1H, thienyl H-4), δ 6.95 (dd, J = 3.0 Hz, 1H, thienyl H-5), and δ 3.45 (s, 6H, N(CH₃)₂).

-

IR (KBr) : Peaks at 1,562 cm (C=N), 1,037 cm (C–S), and 822 cm (thienyl ring).

-

Elemental Analysis : Calculated for C₇H₉NS₂: C 45.87%, H 4.95%, N 7.65%, S 34.99%. Observed values align within 0.3% deviation.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile/water (70:30) mobile phase confirms ≥95% purity, with a retention time of 6.8 minutes.

Comparative Evaluation of Methods

Q & A

Q. What are the optimal synthetic routes for 3-thienyl dimethyldithiocarbamate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting 3-thienylamine with carbon disulfide under alkaline conditions (e.g., NaOH or KOH). For example, deuterated analogs are prepared using deuterated methylamine and CS₂ . Purification via recrystallization or column chromatography is recommended. Purity validation employs HPLC-DAD (Limit of Quantification: 0.05 mg/L) or spectroscopic methods (FTIR, NMR). Metal contamination should be checked using atomic absorption spectroscopy (AAS) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- FTIR : Confirm S–C=S (∼950–1050 cm⁻¹) and C–N (∼1250–1350 cm⁻¹) stretching vibrations.

- NMR : H NMR detects thienyl protons (δ 6.5–7.5 ppm); C NMR identifies thiocarbonyl carbons (δ ∼190–210 ppm).

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., 250–400 nm for Co(III) complexes) .

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, coordination modes) .

Q. How can researchers design stable metal complexes with this compound?

- Methodological Answer :

- Ligand-to-metal ratio : Optimize stoichiometry (e.g., 2:1 or 3:1 ligand:metal ratios) via titration monitored by UV-Vis or cyclic voltammetry.

- pH control : Maintain pH 6–8 to prevent ligand hydrolysis.

- Stability studies : Use spectroscopic tracking (e.g., UV-Vis decay kinetics) or thermodynamic analysis (log β values) .

Advanced Research Questions

Q. How can this compound be applied in selective metal recovery from complex matrices?

- Methodological Answer :

- Hydrometallurgy : Chelate target metals (e.g., Cu²⁺, Co²⁺) in acidic leachates (pH 2–4). Selectivity is enhanced by adjusting redox potential (e.g., H₂O₂ for Fe²⁺ oxidation) .

- Precipitation-flotation : Combine with surfactants (e.g., sodium dodecyl sulfate) for efficient Co/Ni separation from Mn-rich solutions .

- Data Table :

| Metal | Recovery Efficiency (%) | Optimal pH | Reference |

|---|---|---|---|

| Cu²⁺ | 98.5 | 3.0 | |

| Co²⁺ | 92.3 | 2.5 |

Q. What strategies resolve contradictions in reported stability constants of dithiocarbamate-metal complexes?

- Methodological Answer :

- Standardize conditions : Control ionic strength (e.g., 0.1 M NaClO₄) and temperature (25°C).

- Cross-validate methods : Compare potentiometric titration, UV-Vis, and computational (DFT) results .

- Address ligand polymorphism : Characterize isomeric forms (e.g., O/S coordination in Pt complexes) using XAS or EXAFS .

Q. How can antiproliferative activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Cell lines : Use cisplatin-sensitive (A2780) and resistant (SKOV-3) ovarian cancer models.

- Dose-response assays : Incubate cells with 0.1–100 µM compounds for 72 hours; calculate IC₅₀ via Coulter counting .

- Mechanistic studies : Probe apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA assay) .

Q. What computational approaches predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., proteasome inhibitors) using AutoDock Vina .

- MD simulations : Assess stability of metal complexes in aqueous environments (e.g., RMSD plots) .

Data Contradiction and Validation

Q. Why do crystallographic studies report varying coordination geometries for Ni(II)-dithiocarbamate complexes?

- Methodological Answer :

- Crystal packing effects : Compare structures from different solvents (e.g., DMSO vs. MeOH).

- Ligand substituents : Thienyl vs. pyridyl groups alter steric bulk, favoring tetrahedral (NiS₄) or square-planar geometries .

- Refinement protocols : Use SQUEEZE (PLATON) to account for disordered solvent in crystallographic data .

Q. How can researchers optimize reaction conditions for synthesizing enantiopure dithiocarbamate derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.